N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl structure with an amine group and a vinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine typically involves the coupling of biphenyl derivatives with appropriate amine and vinyl precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or THF under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials such as OLEDs and conductive polymers.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4’-vinyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine: A compound with similar structural features but different functional groups.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: A compound used in organic electronics with similar biphenyl structure.
Properties
Molecular Formula |
C26H21N |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-(4-ethenylphenyl)phenyl]-4-phenylaniline |
InChI |
InChI=1S/C26H21N/c1-2-20-8-10-22(11-9-20)24-14-18-26(19-15-24)27-25-16-12-23(13-17-25)21-6-4-3-5-7-21/h2-19,27H,1H2 |
InChI Key |
CRECATDIQHASQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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